molecular formula C13H15ClN2O3 B2809590 (2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide CAS No. 2411178-62-4

(2R,3R)-N'-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide

Cat. No.: B2809590
CAS No.: 2411178-62-4
M. Wt: 282.72
InChI Key: PCZWZAKATYDRKT-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a unique oxolane ring structure with a phenyl group and a chloroacetyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the oxolane ring.

    Chloroacetylation: The chloroacetyl group is introduced through an acylation reaction using chloroacetyl chloride in the presence of a base such as pyridine.

    Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine to form the carbohydrazide moiety.

Industrial Production Methods

Industrial production of (2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

    Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxo derivatives with altered electronic properties.

    Reduction: Hydroxylated derivatives with potential biological activity.

    Substitution: A variety of substituted derivatives with diverse functional groups.

Scientific Research Applications

(2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-[(Chloroacetyl)amino]-3-methyl-pentanoic acid
  • (2R,3R)-2-(Chloroacetylamino)-3-methylvaleric acid

Uniqueness

(2R,3R)-N’-(2-Chloroacetyl)-3-phenyloxolane-2-carbohydrazide is unique due to its specific oxolane ring structure and the presence of both a phenyl group and a chloroacetyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R,3R)-N'-(2-chloroacetyl)-3-phenyloxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c14-8-11(17)15-16-13(18)12-10(6-7-19-12)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,15,17)(H,16,18)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZWZAKATYDRKT-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C2=CC=CC=C2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]1C2=CC=CC=C2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.